

A Comprehensive Technical Guide to 2-Bromo-5-chloropyridine

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Compound of Interest

Compound Name: **2-Bromo-5-chloropyridine**

Cat. No.: **B189627**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-chloropyridine is a halogenated heterocyclic compound widely utilized as a key building block in organic synthesis. Its pyridine core, substituted with two different halogens at strategic positions, offers differential reactivity that is highly valued in the construction of complex molecular architectures. The bromine atom at the 2-position is particularly susceptible to displacement and participation in various palladium-catalyzed cross-coupling reactions, while the chlorine atom at the 5-position provides an additional site for functionalization or can influence the electronic properties of the molecule. This dual reactivity makes **2-Bromo-5-chloropyridine** an indispensable intermediate in the synthesis of agrochemicals and, most notably, active pharmaceutical ingredients (APIs).^{[1][2][3][4]} It is a foundational component for a range of therapeutic agents, including tyrosine kinase inhibitors.^{[1][5]} This guide provides an in-depth overview of its structure, properties, synthesis, and reactivity.

Physicochemical and Spectroscopic Properties

The fundamental properties of **2-Bromo-5-chloropyridine** are summarized below. It typically appears as a beige or light brown to yellow crystalline solid.^{[6][7]}

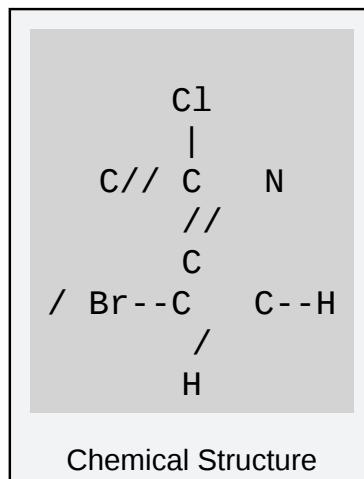
Table 1: Physicochemical Properties

Property	Value	Reference
CAS Number	40473-01-6	[6] [8] [9]
Molecular Formula	C ₅ H ₃ BrCIN	[5] [6] [8] [10]
Molecular Weight	192.44 g/mol	[5] [6] [10]
Melting Point	65 - 69 °C	[6] [7]
Boiling Point	212 °C (at 760 mmHg)	[5] [7]
Appearance	Beige to Light Brown Crystalline Powder	[6] [7]
Solubility	Slightly soluble in water	[2] [4] [11]
Density	1.736 g/cm ³	[7]

Table 2: Spectroscopic Data

Technique	Data	Reference
¹ H NMR (400 MHz, CDCl ₃)	δ 8.36 (s, 1H), 7.54 (m, 1H), 7.44 (d, J = 8.42 Hz, 1H)	[12]
¹³ C NMR (CDCl ₃)	δ 148.6, 139.2, 138.1, 131.5, 128.7	[12]

Below is a diagram illustrating the core structural and chemical information of **2-Bromo-5-chloropyridine**.



Name	CAS No.	Formula	Mol. Wt.
2-Bromo-5-chloropyridine	40473-01-6	C ₅ H ₃ BrClN	192.44 g/mol

Identifiers

Appearance	Melting Point	Boiling Point
Beige Crystalline Powder	65-69 °C	~212 °C

Physical Properties

Figure 1: Structure and Properties of 2-Bromo-5-chloropyridine

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Figure 1: Structure and Properties of **2-Bromo-5-chloropyridine**

Synthesis and Experimental Protocols

2-Bromo-5-chloropyridine is commonly synthesized from 2-amino-5-chloropyridine via a Sandmeyer-type diazotization reaction.[3][7][12] This process involves the conversion of the amino group to a diazonium salt, which is subsequently displaced by a bromide ion.

Experimental Protocol: Synthesis from 2-Amino-5-chloropyridine

This protocol is adapted from established literature procedures.[7][12]

- Reaction Setup: In a reaction vessel suitable for low-temperature reactions, a solution of 2-amino-5-chloropyridine (e.g., 25.6 g, 0.2 mol) is prepared in 48% aqueous hydrobromic acid (HBr) (e.g., 100 ml, 1.2 mol). The mixture is cooled to a temperature below 10°C, typically between 0 and -10°C, using an ice-salt bath.
- Bromination: To this cooled solution, bromine (e.g., 26 ml, 0.52 mol) is added slowly while maintaining the low temperature.[3][12]
- Diazotization: A pre-prepared aqueous solution of sodium nitrite (NaNO₂) (e.g., 32.4 g, 0.47 mol in 50 ml of water) is added dropwise to the reaction mixture. The temperature must be carefully controlled during the addition to remain below 10°C.[3][12]
- Reaction Completion: After the complete addition of the sodium nitrite solution, the mixture is stirred for an additional 30-60 minutes at the same temperature.[12]
- Work-up and Neutralization: The reaction is quenched by the slow addition of a concentrated sodium hydroxide (NaOH) solution (e.g., 74.6 g in 100 ml of water) to neutralize the excess acid. The temperature should be kept below 20-25°C during neutralization.[3][12]
- Extraction and Isolation: The resulting precipitate is collected by filtration. The aqueous layer can be further extracted with a suitable organic solvent like ethyl acetate. The collected solid and the organic extracts are combined.[12]
- Purification: The organic phase is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization from a solvent such as hexane or pentane to yield **2-bromo-5-chloropyridine** as a solid.[7][12]

The following diagram outlines the workflow for this synthetic procedure.

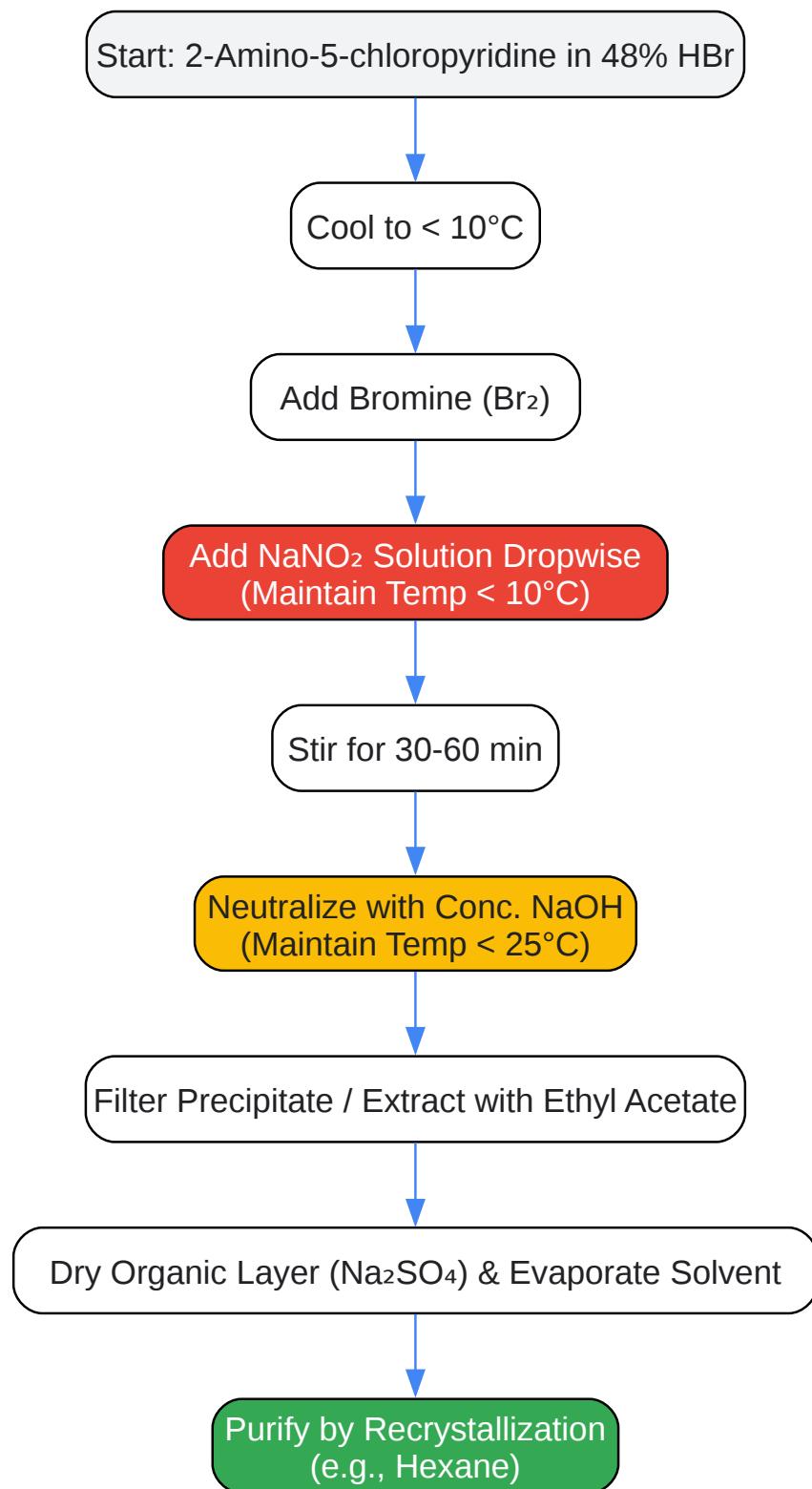


Figure 2: Experimental Workflow for the Synthesis of 2-Bromo-5-chloropyridine

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Figure 2: Experimental Workflow for the Synthesis of **2-Bromo-5-chloropyridine**

Reactivity and Applications in Drug Development

The utility of **2-Bromo-5-chloropyridine** in drug synthesis stems from its capacity to undergo regioselective functionalization. The C2-bromo position is the primary site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This reactivity allows for the facile introduction of aryl, alkynyl, and amino moieties, respectively, which are common structural motifs in modern pharmaceuticals.

For instance, it serves as a starting material for the synthesis of complex pharmaceutical intermediates like pyridineacetic acid derivatives used in the development of novel drugs.^[3] Its application has been noted in the synthetic strategies for clinical candidates such as BMS-986224, an APJ receptor agonist, and PF-06273340.^[3]

Logical Relationship in Synthetic Applications

The differential reactivity of the halogen atoms is key to its role as a versatile building block. This relationship allows for a stepwise synthetic strategy, which is crucial for building molecular complexity in a controlled manner.

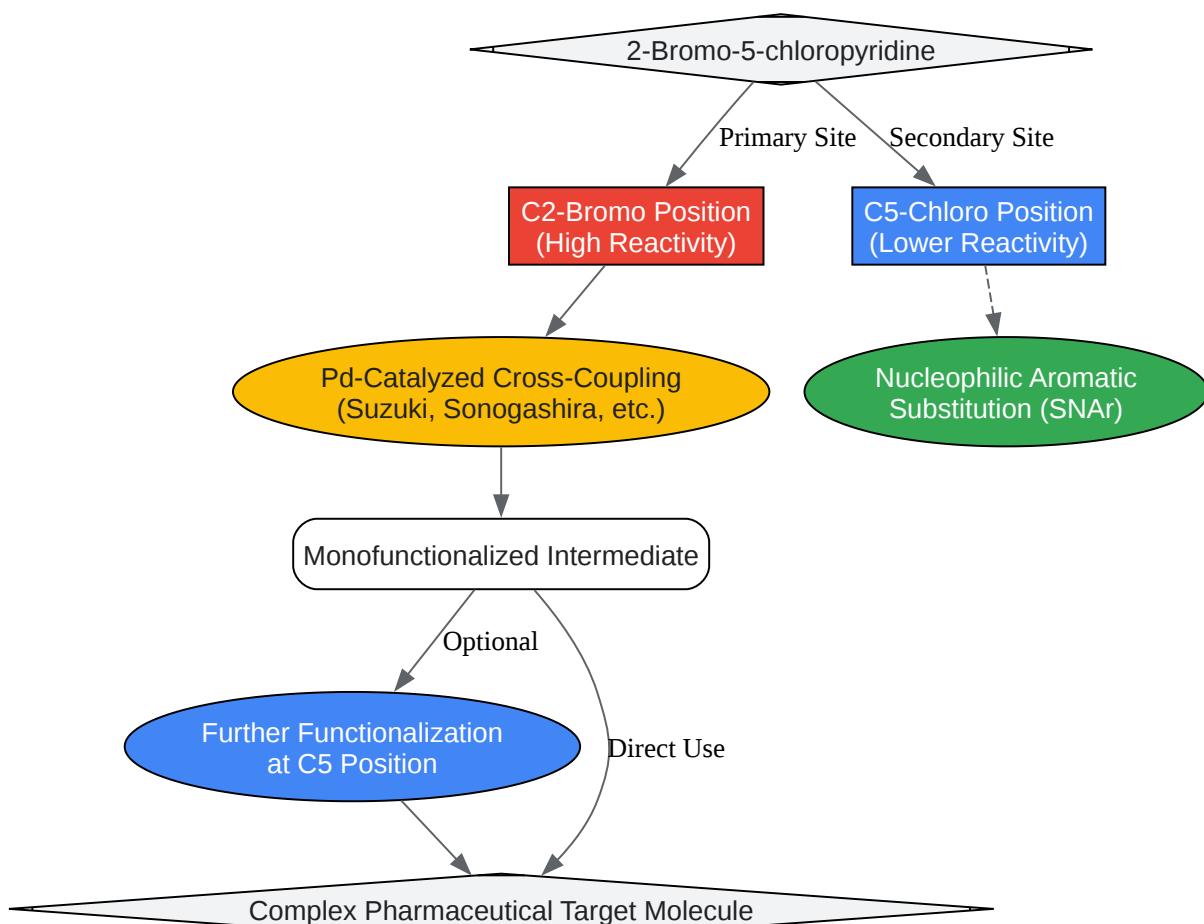


Figure 3: Logical Flow of Synthetic Utility

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Figure 3: Logical Flow of Synthetic Utility

Safety and Handling

2-Bromo-5-chloropyridine is considered a hazardous chemical and should be handled with appropriate safety precautions.^[6] It is classified as an irritant to the eyes, respiratory system, and skin, and is harmful if swallowed or by inhalation.^{[6][11]}

- Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.
- Handling: Avoid contact with skin and eyes. Do not breathe dust.^[6] Use in a well-ventilated area or under a chemical fume hood.
- Storage: Store in a cool, dry place away from strong oxidizing agents.^{[5][6]} Keep the container tightly closed.

Conclusion

2-Bromo-5-chloropyridine is a high-value synthetic intermediate with a well-defined property profile and established synthetic routes. Its strategic placement of two different halogen atoms on a pyridine ring provides a versatile platform for the synthesis of complex, biologically active molecules. For researchers and professionals in drug development, a thorough understanding of its reactivity, handling, and synthetic protocols is essential for leveraging its full potential in the creation of novel therapeutics.

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